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Compound of Interest

Compound Name: Ethyl 7-aminoheptanoate

Cat. No.: B073999 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 7-
aminoheptanoate (CAS No: 1117-66-4), a versatile bifunctional molecule utilized as a linker

and building block in organic synthesis, particularly in the development of peptide mimetics and

Proteolysis Targeting Chimeras (PROTACs).[1] The elucidation of its structure is confirmed

through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and

Mass Spectrometry (MS). This document details the expected spectral data, outlines the

experimental protocols for data acquisition, and provides visual diagrams to illustrate analytical

workflows and molecular fragmentation.

Data Presentation
The following tables summarize the quantitative spectroscopic data for ethyl 7-
aminoheptanoate. Note that where experimental data for the specific molecule is unavailable,

predicted values based on its hydrochloride salt or similar structures are provided and noted.

Table 1: ¹H NMR Spectral Data for Ethyl 7-
Aminoheptanoate
Solvent: CDCl₃ (predicted) or Methanol-d₄ (for hydrochloride salt). Reference: TMS (δ 0.00

ppm).
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

~4.12 Quartet (q) ~7.1 2H -O-CH₂-CH₃

~2.68 Triplet (t) ~7.5 2H H₂N-CH₂-

~2.29 Triplet (t) ~7.5 2H -CH₂-COO-

~1.61 Quintet ~7.5 2H -CH₂-CH₂COO-

~1.51 Quintet ~7.5 2H H₂N-CH₂-CH₂-

~1.34 Multiplet (m) - 4H
-CH₂-CH₂-CH₂-

CH₂-

~1.25 Triplet (t) ~7.1 3H -O-CH₂-CH₃

(Broad) Singlet (s) - 2H -NH₂

Note: Data is a composite of reported values for the hydrochloride salt and derivatives.[1][2]

The signal for the amine protons (-NH₂) can be broad and its chemical shift is highly dependent

on solvent and concentration.

Table 2: ¹³C NMR Spectral Data for Ethyl 7-
Aminoheptanoate (Predicted)
Solvent: CDCl₃. Reference: CDCl₃ (δ 77.16 ppm).
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Chemical Shift (δ) ppm Assignment

~173.8 C=O

~60.3 -O-CH₂-CH₃

~42.1 H₂N-CH₂-

~34.4 -CH₂-COO-

~33.0 H₂N-CH₂-CH₂-

~29.0 -CH₂-CH₂-CH₂-COO-

~26.5 H₂N-CH₂-CH₂-CH₂-

~24.9 -CH₂-CH₂COO-

~14.2 -O-CH₂-CH₃

Note: These chemical shifts are predicted based on standard values for alkyl chains, esters,

and primary amines.

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity

Functional Group
Vibration

3380-3250 Medium, Broad N-H Stretch (Primary Amine)

2935-2855 Strong C-H Stretch (Aliphatic)

~1735 Strong, Sharp C=O Stretch (Ester)

1650-1580 Medium N-H Bend (Primary Amine)

1250-1150 Strong C-O Stretch (Ester)

Note: Characteristic absorption bands are based on established correlation tables for the

functional groups present in the molecule.[1]

Table 4: Mass Spectrometry (MS) Data
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Method: Electron Ionization (EI).

m/z Relative Intensity Proposed Fragment

173 Moderate [M]⁺ (Molecular Ion)

156 Low [M - NH₃]⁺

128 Moderate [M - OCH₂CH₃]⁺

101 Moderate
[M - C₄H₈O]⁺ (from loss of

butene via rearrangement)

88 High
[C₄H₈O₂]⁺ (McLafferty

Rearrangement)

74 Moderate [C₃H₆O₂]⁺

30 High [CH₄N]⁺

Note: The molecular weight of ethyl 7-aminoheptanoate is 173.25 g/mol .[1] The

fragmentation pattern is predicted based on common pathways for aliphatic ethyl esters and

primary amines.

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for ethyl 7-
aminoheptanoate, based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of ethyl 7-aminoheptanoate in 0.6-

0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄). For ¹³C NMR, a

more concentrated sample (20-50 mg) is preferred to improve the signal-to-noise ratio.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Instrument: 400 MHz (or higher) NMR spectrometer.
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Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-32.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse experiment.

Number of Scans: 1024-4096 (or more, depending on concentration).

Relaxation Delay: 2 seconds.

Spectral Width: 0-220 ppm.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent

peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place 1-2 drops of neat liquid

ethyl 7-aminoheptanoate directly onto the crystal of an ATR-FTIR spectrometer. Ensure the

crystal is clean before and after the measurement.

Acquisition:

Instrument: Fourier-Transform Infrared (FTIR) spectrometer with an ATR accessory.

Background: Collect a background spectrum of the clean, empty ATR crystal.

Sample Scan: Collect the sample spectrum. The instrument software will automatically

ratio the sample scan against the background.

Range: Typically 4000-400 cm⁻¹.
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Data Processing: The spectrum is typically displayed as transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of ethyl 7-aminoheptanoate (e.g., 10-100

µg/mL) in a volatile organic solvent such as methanol or acetonitrile.

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source, often

coupled with a Gas Chromatography (GC) system for sample introduction and purification.

GC-MS Conditions (Typical):

Injector Temperature: 250 °C.

Column: A non-polar capillary column (e.g., DB-5ms).

Oven Program: Start at a low temperature (e.g., 50 °C), then ramp at 10-20 °C/min to a

final temperature of ~280 °C.

Carrier Gas: Helium.

MS Conditions (EI):

Ionization Energy: 70 eV.

Ion Source Temperature: 230 °C.

Mass Range: m/z 25-300.

Data Analysis: The resulting mass spectrum plots the relative abundance of ions against

their mass-to-charge (m/z) ratio.

Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key logical and

experimental workflows for the spectroscopic analysis of ethyl 7-aminoheptanoate.
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Figure 1: General Workflow for Spectroscopic Structure Elucidation
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Figure 1: General Workflow for Spectroscopic Structure Elucidation
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Figure 2: Proposed EI-MS Fragmentation of Ethyl 7-Aminoheptanoate
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Figure 2: Proposed EI-MS Fragmentation of Ethyl 7-Aminoheptanoate

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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